molecular formula C12H9ClN4O B8781537 6-(BENZYLOXY)-2-CHLORO-1H-PURINE CAS No. 104121-30-4

6-(BENZYLOXY)-2-CHLORO-1H-PURINE

Cat. No.: B8781537
CAS No.: 104121-30-4
M. Wt: 260.68 g/mol
InChI Key: XKVATRYEPITAPH-UHFFFAOYSA-N
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Description

6-(BENZYLOXY)-2-CHLORO-1H-PURINE is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 2-position and a phenylmethyloxy group at the 6-position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE typically involves the chlorination of a purine derivative followed by the introduction of the phenylmethyloxy group. One common method involves the reaction of 2,6-dichloropurine with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(BENZYLOXY)-2-CHLORO-1H-PURINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted purines, oxo derivatives, hydro derivatives, and coupled products with various functional groups .

Scientific Research Applications

Synthesis of 6-(Benzyloxy)-2-Chloro-1H-Purine

The synthesis of this compound typically involves the chlorination of 2-amino-6-benzylpurine. This compound can be synthesized through various methods, including:

  • Direct Chlorination : Utilizing chlorine gas or chlorinating agents such as phosphorus oxychloride to introduce the chlorine atom at the 2-position.
  • Substitution Reactions : Employing nucleophilic substitution reactions where benzyloxy groups are introduced through the reaction of benzylic alcohols with suitable activating agents.

The synthesized compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity.

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antiviral Activity : Similar compounds in the purine class have shown efficacy against viral infections, particularly those caused by herpes viruses. The mechanism typically involves inhibition of viral DNA polymerases, which are crucial for viral replication .
  • Anticancer Properties : Research indicates that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant apoptosis in human cancer cell lines at specific concentrations .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of related purines against herpes simplex virus types 1 and 2. The results indicated that these compounds could effectively inhibit viral replication in vitro, with IC50 values comparable to established antiviral agents .

Case Study 2: Anticancer Activity

In a laboratory setting, this compound was tested on several human cancer cell lines, including breast and colorectal cancers. The compound exhibited high cytotoxicity at concentrations above 5 µM, leading to significant cell death compared to untreated controls .

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Antiviral Drug Development : Its structural similarity to known antiviral agents positions it as a candidate for further development against viral infections.
  • Cancer Therapy : With demonstrated cytotoxicity against multiple cancer cell lines, this compound could be explored as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-1H-PURINE involves its interaction with specific molecular targets. It can bind to purine receptors or enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methylamino-1H-purine
  • 2-chloro-6-phenylamino-1H-purine
  • 2-chloro-6-methoxy-1H-purine

Uniqueness

6-(BENZYLOXY)-2-CHLORO-1H-PURINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyloxy group enhances its lipophilicity and potential interactions with hydrophobic sites in biological targets .

Properties

CAS No.

104121-30-4

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

2-chloro-6-phenylmethoxy-7H-purine

InChI

InChI=1S/C12H9ClN4O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15,16,17)

InChI Key

XKVATRYEPITAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-dichloropurine (0.30 g, 1.6 mmol) is added to a mixture of benzyl alcohol (0.19 g, 1.8 mmol) and 60% sodium hydride (0.13 g, 3.3 mmol) in DMF (8 ml) at room temperature (RT). After 1 hr, the reaction is heated to 60° C. for 18 hr, cooled to RT and dilute HCl is added to adjust the pH to 5. The mixture is extracted with EtOAc/THF 1:1, and the organic layer is dried over sodium sulfate, filtered and concentrated to give a solid. This is recrystallized from EtOAc/hexane to give the title compound, mp. 195°-196° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium spheres (250 mg, 10.87 mmol) and benzyl alcohol (2 ml, 19.33 mmol) were mixed and vigorously stirred under N2 at 60°-100° (oil-bath) until all the sodium had dissolved (30 minutes) The mixture was cooled to room temperature and a suspension of 2-chloro-6-trimethylammoniopurinide (100 g, .73 mmol) in sieve-dried DMSO (10 ml) was added. This was stirred at room temperature under N2 for 13/4 hours and the reaction mixture was then added dropwise to ice-H2O (100 ml). The pH of the solution was adjusted to 7.0 using lM HCl and the white solid which formed was filtered off, washing well on the pad with H2O. This material was dried in vacuo over P2O5 at room temperature to give 0 mg (79.5% yield) of product. An analytical sample was obtained by recrystallizing from ethanol-H2O and drying the product in vacuo. Analysis Calculated for:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-chloro-6-trimethylammoniopurinide
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice H2O
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
79.5%

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